molecular formula C18H21Cl2N3O2 B2617535 2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one CAS No. 2034609-73-7

2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2617535
CAS No.: 2034609-73-7
M. Wt: 382.29
InChI Key: QKUGLCBDYFLLGN-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a synthetic chemical compound of significant interest in agrochemical and pharmaceutical research due to its distinct molecular architecture. This structure combines a 2,4-dichlorophenoxy moiety, a motif commonly associated with herbicidal activity in compounds like 2,4-D , with a 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one group. The piperidine ring is a prevalent feature in many biologically active molecules, serving as a key scaffold in medicinal chemistry . The inclusion of a 1H-pyrazole ring further enhances its research value, as this heterocycle is extensively explored for its neuroprotective properties and its role in modulating apoptotic pathways by influencing caspase-3 and Bax protein levels . The integration of these components suggests potential for investigating novel modes of action. The primary research applications for this compound are anticipated in the areas of agrochemical discovery, particularly for the development of new herbicides, and in life sciences research, where it may be investigated for various pharmacological targets. This product is intended for research and development purposes only in laboratory settings. It is not for human or veterinary diagnostic or therapeutic use, or for any form of personal use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O2/c1-12(25-17-4-3-14(19)11-15(17)20)18(24)23-9-5-13(6-10-23)16-7-8-22(2)21-16/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUGLCBDYFLLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NN(C=C2)C)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a synthetic molecule with potential applications in various biological contexts. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈Cl₂N₄O₂, and it features a dichlorophenoxy group, a pyrazole moiety, and a piperidine structure. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with pyrazole rings have been documented to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) indicates that substitutions on the pyrazole ring can enhance cytotoxicity against specific cancer types .

Anti-inflammatory Effects

Research has indicated that related compounds demonstrate anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. These effects are particularly relevant in conditions such as arthritis and other inflammatory diseases .

Neuropharmacological Properties

The compound's structural components suggest potential activity at cannabinoid receptors, particularly CB1R. Variants of this compound have shown promise in weight management by acting as antagonists at these receptors, thus influencing appetite regulation .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : Interaction with various G-protein-coupled receptors (GPCRs), notably the CB1 receptor.
  • Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through the activation of intrinsic pathways.
  • Anti-inflammatory Pathways : Suppressing the expression of pro-inflammatory cytokines.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of several pyrazole derivatives, including those structurally related to our compound. The results showed that certain modifications led to enhanced potency against breast cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Anti-inflammatory Action
In a model of rheumatoid arthritis, a derivative exhibited a marked reduction in joint inflammation and pain scores compared to controls. This suggests that the compound may be beneficial in managing chronic inflammatory conditions .

Data Tables

Activity Cell Line/Model IC50/Effect Reference
AnticancerMCF7 (breast cancer)25 µM
Anti-inflammatoryCollagen-induced arthritisReduced inflammation
Weight managementDIO miceSignificant weight loss

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in the development of pharmaceuticals, particularly as an anti-inflammatory or analgesic agent. The presence of the pyrazole moiety is significant as pyrazole derivatives are known to exhibit a range of biological activities, including anti-cancer and anti-diabetic properties.

Case Study: Anti-inflammatory Activity

Research has indicated that compounds with similar structures to 2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one demonstrate significant inhibition of inflammatory pathways. A study focusing on pyrazole derivatives found that they effectively reduced pro-inflammatory cytokines in vitro, suggesting that this compound could be further investigated for its potential therapeutic effects against inflammatory diseases .

Agrochemical Applications

The compound's chlorophenoxy group is characteristic of herbicides, indicating its potential use in agricultural applications. Chlorophenoxy herbicides are widely used for controlling broadleaf weeds.

Case Study: Herbicidal Activity

A comparative study on chlorophenoxy derivatives revealed that compounds structurally related to this compound exhibited effective herbicidal activity against various weed species. The study highlighted the compound's ability to disrupt plant growth by interfering with hormonal regulation .

Further research is necessary to explore the full potential of this compound in both medicinal and agricultural contexts. Studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Mechanistic studies to understand its interaction with biological targets.
  • Field trials to assess its efficacy and safety as a herbicide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Pyrazole Hybrids

(a) Rimonabant (SR141716A)
  • Structure : N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride .
  • Comparison: Similarities: Both compounds feature a piperidine ring linked to a dichlorophenyl-substituted pyrazole. Differences: The target compound has a propanone backbone, while rimonabant includes a carboxamide group. This difference likely alters pharmacokinetics; carboxamides enhance hydrogen-bonding interactions with receptors, whereas ketones may reduce polarity.
  • Applications: Rimonabant is a cannabinoid receptor antagonist used in obesity research, suggesting the target compound could have CNS activity if the pyrazole-piperidine motif is pharmacologically active .
(b) Compound 6 ()
  • Structure : 8-(4-(2-(4-(3,5-Dichlorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one.
  • Comparison: Similarities: Piperidine-pyrazole core with chlorinated aromatic groups. Differences: The target compound lacks the pyridopyrimidinone scaffold, which is critical for kinase inhibition in many drugs. The propanone group may confer different solubility and metabolic stability.

Chlorinated Phenoxy Derivatives

(a) Dichlorprop (2-(2,4-Dichlorophenoxy)Propanoic Acid)
  • Structure: Phenoxypropanoic acid with 2,4-dichloro substitution .
  • Comparison: Similarities: Shared 2,4-dichlorophenoxy group, a hallmark of herbicidal activity. Differences: Dichlorprop is a carboxylic acid, enabling salt formation for soil mobility, while the target compound’s ketone and piperidine-pyrazole groups suggest divergent applications (e.g., lipophilic drug candidates).
(b) 1-{4-[(2,4-Dichlorophenoxy)Acetyl]Piperazin-1-yl}Propan-1-One ()
  • Structure: Propanone linked to a piperazine ring and 2,4-dichlorophenoxy acetyl group.
  • Comparison: Similarities: Propanone backbone and dichlorophenoxy moiety. Differences: Piperazine (six-membered ring with two nitrogen atoms) vs. piperidine (one nitrogen). Piperazine’s basicity may enhance water solubility, whereas piperidine’s hydrophobicity could improve blood-brain barrier penetration.

Enone Derivatives with Pyrazole Moieties

(a) (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Prop-2-en-1-One ()
  • Structure: α,β-unsaturated ketone (enone) with dichlorophenyl and pyrazole groups.
  • Comparison: Similarities: Dichlorophenyl and pyrazole substituents. Differences: The enone system (conjugated double bond) in enhances reactivity for Michael addition or redox activity, unlike the saturated propanone in the target compound. This structural variance may influence electronic properties and biological targets.

Triazolone Derivatives ()

  • Example: 4-[4-[4-[4-[[Cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-Triazol-1-yl-Methyl)-1,3-Dioxolan-4-yl]Methoxy]Phenyl]Piperazin-1-yl]Phenyl]-2-(1-Propanoyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One.
  • Comparison: Similarities: Piperazine/piperidine cores and chlorinated aromatic groups.

Q & A

Q. What synthetic methodologies are commonly employed to prepare pyrazole-piperidine-propanone derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Claisen-Schmidt condensation : For ketone formation, as seen in (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one synthesis .
  • Cyclocondensation : Pyrazoline derivatives are formed via cyclization of hydrazines with α,β-unsaturated ketones .
  • Mannich reactions : Used to introduce piperidine or pyrrolidine moieties, as demonstrated in pyrazole-crown ether derivatives .

Q. Table 1: Representative Synthetic Routes

Reaction TypeKey Reagents/ConditionsReference Compounds
Claisen-Schmidt Condensation2,4-Dichlorophenyl ketone, pyrazole aldehydes(E)-enones
CyclocondensationHydrazines, chalconesPyrazoline derivatives
Mannich ReactionFormaldehyde, secondary aminesCrown ether-linked pyrazoles

Q. What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolves crystal packing, bond angles (e.g., C24–C23–C22 = 120.62° in dichlorophenyl derivatives ), and confirms stereochemistry .
  • NMR Spectroscopy : Distinguishes diastereotopic protons in piperidine rings and pyrazole substituents (e.g., δ 1.10–1.21 ppm for methyl groups ).
  • IR Spectroscopy : Identifies carbonyl stretching (~1700 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .

Q. Table 2: Key XRD Parameters for Structural Validation

ParameterExample Values (Å/°)Reference
Unit Cell (Triclinic)a = 6.8148, b = 11.1115, c = 13.8239
Bond AnglesC25–C24–C23 = 119.27°
Torsion Angles−174.38° to 172.94° in enones

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Methodological Answer: Regioselectivity in pyrazole substitution is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) direct nucleophilic attack to specific positions. For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives form N-linked adducts via Mannich reactions .
  • Steric Hindrance : Bulky substituents on the piperidine ring (e.g., 4-(propan-2-yl)phenyl) limit reaction sites .
  • Catalytic Conditions : Pd-mediated cross-coupling improves selectivity in aryl-pyrazole linkages .

Data Contradiction Note:
Conflicting reports on Claisen-Schmidt product yields (e.g., 60–85% vs. 45–70% ) highlight solvent polarity and temperature dependencies.

Q. What computational strategies validate experimental structural data for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts optimized geometries and vibrational frequencies. For example, DFT-calculated C=O bond lengths (1.22 Å) align with XRD data (1.21–1.24 Å) .
  • Molecular Docking : Screens binding affinities to biological targets (e.g., IGF-1R kinase ).
  • NBO Analysis : Quantifies hyperconjugative interactions (e.g., LP(O) → σ*(C–Cl) stabilization in dichlorophenyl groups ).

Q. Table 3: DFT vs. Experimental Bond Lengths

Bond TypeDFT (Å)XRD (Å)Deviation
C=O1.221.210.01
C–Cl (dichloro)1.741.730.01

Q. How do structural modifications impact pharmacokinetic properties like solubility and CYP inhibition?

Methodological Answer:

  • Solubility Enhancement : Introducing polar groups (e.g., methoxy ) or reducing logP via piperidine N-alkylation (e.g., BMS-695735 ).
  • CYP3A4 Mitigation : Replacing benzimidazole with pyrazole-piperidine scaffolds reduces CYP affinity by 10-fold .
  • Protein Binding : Fluoropropyl substituents lower plasma protein binding (e.g., from 98% to 89% ).

Case Study : BMS-695735 modifications improved aqueous solubility (0.1 → 2.1 mg/mL) and eliminated CYP3A4 induction via PXR transactivation .

Q. What strategies resolve contradictions in bioactivity data across similar pyrazole derivatives?

Methodological Answer:

  • Dose-Response Profiling : Compare IC₅₀ values under standardized assays (e.g., antimicrobial activity in pyrazolines vs. dichlorophenyl enones ).
  • Crystallographic Validation : Confirm active conformations; e.g., anti vs. syn periplanar arrangements in enones .
  • Meta-Analysis : Cross-reference bioactivity with electronic parameters (e.g., Hammett constants for Cl substituents ).

Example : 3-(4-Chlorophenyl)pyrazoles show variable antimicrobial activity (MIC = 8–64 µg/mL) due to crystal packing effects on membrane permeability .

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